molecular formula C17H20ClF2N3O3 B12388501 Lomefloxacin-D5 Hydrochloride

Lomefloxacin-D5 Hydrochloride

Cat. No.: B12388501
M. Wt: 392.8 g/mol
InChI Key: KXEBLAPZMOQCKO-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lomefloxacin-D5 Hydrochloride is a deuterium-labeled derivative of Lomefloxacin Hydrochloride. Lomefloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lomefloxacin-D5 Hydrochloride involves the incorporation of deuterium into the Lomefloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Lomefloxacin, followed by deuterium exchange reactions under controlled conditions to produce Lomefloxacin-D5 .

Industrial Production Methods

Industrial production of Lomefloxacin Hydrochloride involves several steps, including the preparation of a concentrated solution, heating, dilution, filtration, and pH adjustment. The final product is then filtered, filled, and sealed in appropriate containers. The process ensures high solubility and stability of the compound, making it suitable for storage under various conditions .

Chemical Reactions Analysis

Types of Reactions

Lomefloxacin-D5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Lomefloxacin-D5 Hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the biological fate of Lomefloxacin.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Lomefloxacin.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Lomefloxacin-D5 Hydrochloride exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lomefloxacin-D5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C17H20ClF2N3O3

Molecular Weight

392.8 g/mol

IUPAC Name

6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/i1D3,3D2;

InChI Key

KXEBLAPZMOQCKO-IYSLTCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Origin of Product

United States

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